molecular formula C7H10N2O2 B13946623 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione CAS No. 216319-92-5

3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione

Cat. No.: B13946623
CAS No.: 216319-92-5
M. Wt: 154.17 g/mol
InChI Key: GHYGAEFGRJDOIX-UHFFFAOYSA-N
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Description

3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of isopropyl hydrazine with 1-methyl-3-oxobutan-1-one in the presence of an acid catalyst . The reaction is carried out under reflux conditions, leading to the formation of the desired pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione has been extensively studied for its applications in:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

216319-92-5

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

2-methyl-5-propan-2-ylpyrazole-3,4-dione

InChI

InChI=1S/C7H10N2O2/c1-4(2)5-6(10)7(11)9(3)8-5/h4H,1-3H3

InChI Key

GHYGAEFGRJDOIX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=O)C1=O)C

Origin of Product

United States

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